3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
Aziridines are a class of organic compounds characterized by a three-membered ring structure composed of two carbon atoms and one nitrogen atom . They are known for their distinctive nitrogen-containing three-membered ring structures and serve as versatile crosslinkers in various applications, including coatings and adhesives .
Synthesis Analysis
Aziridines can be synthesized through various methods. One common method involves the reaction of an amino group with a suitable leaving group. The synthesis of specific aziridine compounds would depend on the other functional groups present in the molecule .Molecular Structure Analysis
The aziridine group consists of a three-membered ring with two carbon atoms and one nitrogen atom. This structure is inherently strained, making aziridines highly reactive .Chemical Reactions Analysis
Aziridines are known for their reactivity. They can undergo ring-opening reactions in the presence of nucleophiles, imparting useful alkylating properties . They can also react with carboxyl groups in resins at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific aziridine compound would depend on its exact structure. In general, aziridines are known for their reactivity due to the strain in the three-membered ring .Mechanism of Action
Safety and Hazards
Future Directions
Aziridines continue to be of interest in various fields, including medicinal chemistry and materials science, due to their reactivity and versatility. Future research may focus on developing new synthesis methods, studying their reactivity in various contexts, and exploring their potential applications .
Properties
IUPAC Name |
3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-8-10(13-6-7-13)12(16)14(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWHYDIRHPHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302222 |
Source
|
Record name | 3-Aziridin-1-yl-1-phenyl-pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52380-78-6 |
Source
|
Record name | MLS003106295 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aziridin-1-yl-1-phenyl-pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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